![molecular formula C10H21NO B13252959 2-[(2-Methylpropyl)amino]cyclohexan-1-ol](/img/structure/B13252959.png)
2-[(2-Methylpropyl)amino]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylpropyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C10H21NO It is a cyclohexanol derivative where the hydroxyl group is substituted with a 2-(2-methylpropyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-[(2-Methylpropyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding cyclohexane derivative using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Cyclohexanone derivative
Reduction: Cyclohexane derivative
Substitution: Various substituted cyclohexanol derivatives
科学的研究の応用
2-[(2-Methylpropyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-[(2-Methylpropyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simple cyclohexanol derivative without the amino substitution.
2-(2-Methylpropyl)cyclohexanone: A ketone derivative with a similar substitution pattern.
2-(2-Methylpropyl)cyclohexan-1-amine: An amine derivative with a similar substitution pattern.
Uniqueness
2-[(2-Methylpropyl)amino]cyclohexan-1-ol is unique due to the presence of both the hydroxyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
2-(2-methylpropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8(2)7-11-9-5-3-4-6-10(9)12/h8-12H,3-7H2,1-2H3 |
InChIキー |
HWGIOARQQAHYGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


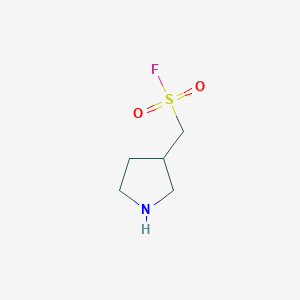
![4-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13252877.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-5-enoic acid](/img/structure/B13252891.png)
![2-[2-(Trimethylsilyl)ethynyl]cyclohexan-1-OL](/img/structure/B13252899.png)
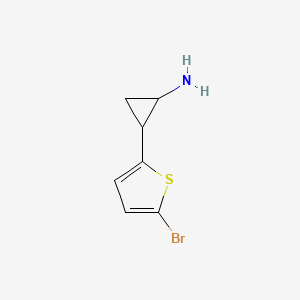
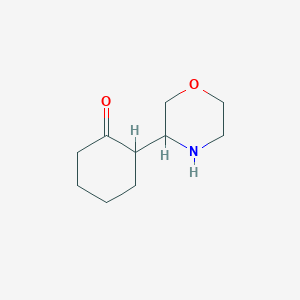
![6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13252917.png)
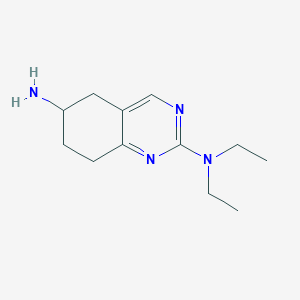
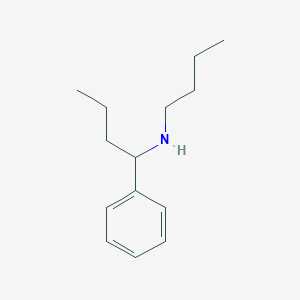
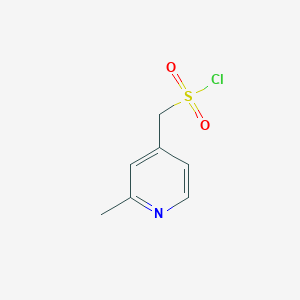
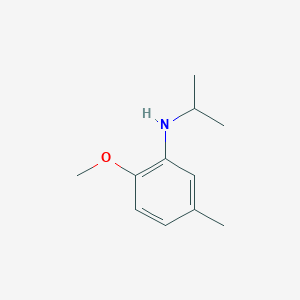
amine](/img/structure/B13252948.png)
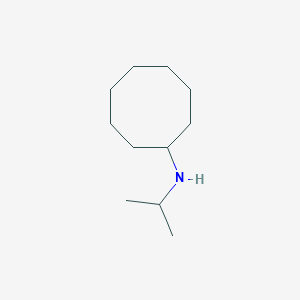
![2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine](/img/structure/B13252960.png)
